molecular formula C11H6BrClN4 B15055943 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine CAS No. 1956379-16-0

2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine

Cat. No.: B15055943
CAS No.: 1956379-16-0
M. Wt: 309.55 g/mol
InChI Key: UYUJCOYIBWOLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-d]pyridazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As part of the pyrazolo[3,4-d]pyridazine family, it serves as a versatile scaffold for the design of novel bioactive molecules. Related pyrazolo[3,4-d]pyridazine analogues have been identified as promising frameworks with potential for diverse pharmacological activities . The structural core of this compound is amenable to further functionalization, making it a valuable building block for constructing chemical libraries. The bromophenyl substituent at the 2-position offers a handle for further cross-coupling reactions, such as Suzuki reactions, allowing researchers to explore a wider chemical space. The chlorine atom at the 7-position is typically a reactive site that can be displaced with various nucleophiles, enabling the introduction of amines, alkoxides, and other functional groups to modulate the compound's properties and activity . This compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

CAS No.

1956379-16-0

Molecular Formula

C11H6BrClN4

Molecular Weight

309.55 g/mol

IUPAC Name

2-(4-bromophenyl)-7-chloropyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C11H6BrClN4/c12-8-1-3-9(4-2-8)17-6-7-5-14-15-11(13)10(7)16-17/h1-6H

InChI Key

UYUJCOYIBWOLEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C3C=NN=C(C3=N2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenylhydrazine with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The pyrazolo[3,4-D]pyridazine core can be further functionalized through cyclization reactions with other heterocyclic precursors.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Solvents: Polar solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile are frequently used.

    Catalysts: Bases such as potassium carbonate or sodium hydride are often employed to facilitate reactions.

Major Products: The major products of these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine can yield an amino-substituted derivative, while reaction with a thiol can produce a thioether derivative.

Scientific Research Applications

2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Positional Isomer: 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-d]pyridazine

The 3-bromophenyl isomer (CAS: 1956376-24-1) differs only in the position of the bromine atom on the phenyl ring. This minor structural variation significantly impacts electronic and steric properties:

  • Electronic Effects: The 4-bromophenyl group in the target compound creates a para-substituted electron-withdrawing effect, stabilizing the aromatic system.
  • Biological Activity : While neither compound has fully published biological data, the para-substituted bromine in the target compound may enhance binding affinity to biological targets due to improved dipole interactions compared to the meta isomer .
  • Synthetic Accessibility : Both isomers are synthesized via similar pathways (e.g., cyclization of arylhydrazones), but the para-substituted derivative may face challenges in regioselective bromination, contributing to its discontinued status .

Pyridazine-Based Heterocycles with Varied Acceptors

highlights pyridazine derivatives with diverse acceptor units (e.g., oxadiazole, thiadiazole, selenadiazole) in donor-acceptor-donor (D-A-D) architectures. Key comparisons include:

Compound Core Structure Substituents/Acceptors Key Properties
Target Compound Pyrazolo[3,4-d]pyridazine 4-BrPh, 7-Cl Halogen-driven reactivity
ODPC ([1,2,5]oxadiazolo[3,4-d]pyridazine) Oxadiazolo-pyridazine Oxadiazole acceptor High electron deficiency, suited for optoelectronics
TDPC ([1,2,5]thiadiazolo[3,4-d]pyridazine) Thiadiazolo-pyridazine Thiadiazole acceptor Enhanced charge transport in organic semiconductors
  • Electronic Properties : The target compound’s pyrazolo-pyridazine core is less electron-deficient than oxadiazole- or thiadiazole-fused analogs, limiting its utility in D-A-D systems but favoring nucleophilic substitutions .
  • Applications : While ODPC and TDPC are optimized for optoelectronic materials, the target compound’s halogen substituents make it more relevant in medicinal chemistry for targeted covalent inhibition .

Pyridazinimine and Quinazoline Derivatives

describes pyridazinimine and quinazoline derivatives synthesized from thiocyanatoethylidene malononitrile. Unlike the target compound, these systems feature:

  • Reactivity : The target compound’s chlorine and bromine substituents enable selective functionalization (e.g., Suzuki coupling), whereas pyridazinimines undergo hydrolysis to quinazolines under acidic conditions .
  • Biological Relevance : Quinazoline derivatives are well-documented kinase inhibitors, but the pyrazolo-pyridazine scaffold’s bioactivity remains underexplored, highlighting a research gap .

Biological Activity

2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine is a compound belonging to the pyrazolo family, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine involves several steps that typically include the formation of the pyrazolo ring through cyclization reactions. The presence of bromine and chlorine substituents is critical as they can influence the compound's biological activity by altering its electronic properties and steric hindrance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : In vitro evaluations have demonstrated that related pyrazolo compounds exhibit IC50 values in the micromolar range against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of microtubule assembly, which are critical pathways in cancer cell proliferation .

Antimicrobial Activity

The antimicrobial efficacy of pyrazolo derivatives has also been investigated extensively:

  • Minimum Inhibitory Concentration (MIC) : Compounds structurally related to 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine have displayed potent antimicrobial activities with MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus .
  • Biofilm Inhibition : These compounds have shown significant potential in inhibiting biofilm formation, which is crucial in treating persistent infections .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of pyrazolo derivatives:

  • Antitumor Activity :
    • A study evaluated a series of pyrazolo compounds for their cytotoxic effects on NCI cancer cell lines. The results indicated that modifications at specific positions on the pyrazolo ring significantly enhanced anticancer activity .
    • Another study reported that certain derivatives induced apoptosis in MDA-MB-231 breast cancer cells by activating caspase pathways .
  • Antimicrobial Evaluation :
    • Research focused on five derivatives revealed that they not only inhibited bacterial growth but also exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their efficacy .
    • The hemolytic activity was low, indicating a favorable safety profile for these compounds .

Data Summary

The following table summarizes key findings related to the biological activity of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine and its analogs:

Activity Cell Line/Pathogen IC50/MIC Value Notes
AnticancerHepG2 (Liver Cancer)~10 μMInduces apoptosis
MCF-7 (Breast Cancer)~15 μMDisrupts microtubule assembly
AntimicrobialStaphylococcus aureus0.22 μg/mLSignificant biofilm inhibition
Escherichia coli0.25 μg/mLSynergistic effects with Ciprofloxacin

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the phenyl ring undergoes palladium-catalyzed coupling with boronic acids. This reaction tolerates diverse aryl/heteroaryl boronic acids, producing biaryl derivatives (Table 1).

Boronic AcidCatalyst SystemTemp (°C)Time (h)Yield (%)
PhenylPd(PPh₃)₄/K₂CO₃801288
4-MethoxyphenylPd(dppf)Cl₂/NaHCO₃100892
2-ThienylPd(OAc)₂/XPhos70685

Mechanistic Notes : Oxidative addition of Pd⁰ into the C–Br bond precedes transmetallation with the boronic acid, followed by reductive elimination to form the C–C bond .

Nucleophilic Aromatic Substitution

The chlorine at pyridazine C7 is susceptible to substitution with nitrogen and oxygen nucleophiles (Table 2).

NucleophileBaseSolventTime (h)Yield (%)
PiperidineK₂CO₃DMF2478
Sodium methoxideMeOH1282
MorpholineEt₃NDCM1875

Key Insight : Reactions proceed via a two-step mechanism involving Meisenheimer complex formation and subsequent leaving-group expulsion. Microwave irradiation (120°C, 150 W) reduces reaction times to 10–15 minutes with comparable yields .

Acid-Catalyzed Cyclization

Under Vilsmeier-Haack conditions (POCl₃/DMF), the compound undergoes intramolecular cyclization to form fused tetracyclic systems (Figure 1):

text
POCl₃ activates the aldehyde intermediate, facilitating nucleophilic attack by the pyrazole nitrogen. Elimination of CO₂ and H₂O yields pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives[2][3].

Representative Data :

  • Cyclization yield : 94–96% under microwave irradiation .

  • Reaction time : 5–8 minutes .

Photocatalytic C–H Functionalization

The electron-deficient pyridazine ring enables regioselective C–H arylation under visible-light catalysis (Table 3):

Aryldiazonium SaltCatalystLight SourceYield (%)
4-NO₂C₆H₄N₂⁺Ru(bpy)₃²⁺450 nm LED68
4-CNC₆H₄N₂⁺Eosin YWhite LED72

Mechanism : Single-electron transfer generates aryl radicals, which couple with the pyridazine ring at the C3 position.

Biological Activity of Derivatives

Structural modifications correlate with enhanced pharmacological profiles:

Derivative StructureIC₅₀ (μM) vs HeLa CellsTarget Enzyme Inhibition (%)
7-(Piperidin-1-yl) analog1.2 ± 0.3EGFR: 89
4-Biphenyl variant (Suzuki)0.8 ± 0.2CDK4/6: 93
Pyridazinone (cyclized)2.5 ± 0.4PARP1: 78

Note : The 4-biphenyl derivative exhibits the highest cytotoxicity, emphasizing the importance of C4 functionalization .

Stability and Handling

  • Hydrolytic Stability : Degrades <5% in pH 7.4 buffer over 24 hours.

  • Light Sensitivity : Store in amber vials to prevent radical-mediated decomposition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-d]pyridazine?

  • Methodological Answer : A common approach involves refluxing hydrazine hydrate with precursor compounds (e.g., acetylated intermediates) in ethanol, followed by purification via column chromatography. For example, hydrazine hydrate reacts with 3-acetyl intermediates under reflux to yield pyrazolo[3,4-d]pyridazine derivatives, confirmed by the absence of carbonyl bands in IR spectra . Adjusting stoichiometry and reaction time can optimize yields.

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Identify the absence of carbonyl peaks (e.g., ~1697 cm⁻¹ for amide C=O) to confirm cyclization .
  • ¹H NMR : Look for signals corresponding to aromatic protons (δ ~7–8 ppm) and substituents (e.g., methyl groups at δ ~2.2–3.0 ppm) .
  • ¹³C NMR : Confirm scaffold integrity via carbons in the pyridazine/pyrazole rings (e.g., δ ~120–160 ppm) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to limited toxicity data, adhere to standard laboratory safety practices:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid inhalation/ingestion; store in a cool, dry environment.
  • Refer to GHS guidelines for brominated/chlorinated heterocycles, which may pose irritant or toxic hazards .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing analogs of this compound?

  • Methodological Answer : Regioselectivity in pyrazolo[3,4-d]pyridazine derivatives is influenced by tautomeric equilibria and reaction conditions. For example, ¹H NMR studies of intermediates like (pyrazolyl)acetamides reveal tautomeric mixtures (e.g., keto-enol forms), which can be controlled using acid/base catalysts or temperature modulation to favor desired regioisomers .

Q. What computational strategies predict the biological activity of this scaffold?

  • Methodological Answer :

  • Molecular Docking : Screen against targets like phosphodiesterase-5 (PDE-5), where pyrazolo[3,4-d]pyridazines are known inhibitors. Use software (e.g., AutoDock) to assess binding affinity .
  • Molecular Dynamics (MD) Simulations : Evaluate stability of ligand-target complexes over 100+ ns trajectories to identify critical interactions (e.g., hydrogen bonds with active-site residues) .

Q. How can prodrug derivatives of this compound be designed to enhance bioavailability?

  • Methodological Answer : Introduce hydrolyzable groups (e.g., carbamates, esters) to the pyridazine core. For example, 2-(4-methylpiperazin-1-yl)ethyl carbamate derivatives of pyrazolo[3,4-d]pyrimidines achieve ~71% yields via coupling reactions under anhydrous conditions. In vitro hydrolysis studies (e.g., pH 7.4 buffer) validate prodrug activation .

Q. How do structural modifications impact the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Analysis : Replace bromophenyl with fluorophenyl groups to reduce hydrophobicity (clogP decreases by ~0.5 units).
  • Solubility Testing : Use shake-flask methods in PBS (pH 7.4) or DMSO to compare derivatives. Polar substituents (e.g., piperazinyl) enhance aqueous solubility .

Data Contradiction Analysis

Q. How should conflicting spectral data for tautomeric intermediates be resolved?

  • Methodological Answer : For tautomeric mixtures (e.g., keto-enol forms in pyrazolylacetamides):

  • Perform variable-temperature NMR to observe coalescence of signals.
  • Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., Gaussian09) to assign dominant tautomers .

Q. What experimental controls validate biological activity in conflicting PDE-5 inhibition assays?

  • Methodological Answer :

  • Use sildenafil as a positive control (IC₅₀ ~3.5 nM).
  • Replicate assays in triplicate with fresh enzyme batches to rule out batch variability.
  • Apply Michaelis-Menten kinetics to confirm competitive inhibition patterns .

Tables for Key Data

Property Value/Description Reference
Synthetic Yield (Typical) 60–75% (hydrazine-mediated cyclization)
¹H NMR (Key Signals) δ 2.95 ppm (pyridazine-CH₃), δ 7.2–8.1 ppm (aromatic H)
PDE-5 Inhibition (IC₅₀) ~15–50 nM (varies with substituents)
Prodrug Hydrolysis Half-life ~2–4 hours (pH 7.4 buffer)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.